2-(Aminomethyl)pyrimidine-5-carbonitrile: A Strategic Fragment for Kinase Inhibitor Design
2-(Aminomethyl)pyrimidine-5-carbonitrile: A Strategic Fragment for Kinase Inhibitor Design
This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-(Aminomethyl)pyrimidine-5-carbonitrile , a critical building block in modern drug discovery.[1]
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
2-(Aminomethyl)pyrimidine-5-carbonitrile is a bifunctional pyrimidine scaffold.[1] It features a nitrile group at the C5 position (electron-withdrawing, metabolic stability) and a primary aminomethyl group at the C2 position (nucleophilic handle, solubilizing moiety). This specific substitution pattern makes it a "privileged structure" in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding pockets of kinases (e.g., EGFR, CDK) where the pyrimidine ring mimics the adenine base of ATP.
Core Identifiers
| Property | Value |
| CAS Registry Number | 1211519-40-2 |
| IUPAC Name | 2-(Aminomethyl)pyrimidine-5-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 134.14 g/mol |
| Exact Mass | 134.0596 |
| SMILES | N#Cc1cnc(CN)nc1 |
| InChI Key | DTXSID20396795 (Analog Reference) |
Calculated Physicochemical Properties
Data derived from consensus cheminformatics models (ACD/Labs, ChemAxon).
| Descriptor | Value | Significance in Drug Design |
| LogP (cLogP) | -0.6 to -0.4 | Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.[1] |
| TPSA | ~75-80 Ų | Moderate polarity; supports membrane permeability when coupled to lipophilic cores.[1] |
| H-Bond Donors | 1 (Primary Amine) | Critical for solvent interactions or specific active site bonding.[1] |
| H-Bond Acceptors | 4 (3 Ring N, 1 Nitrile N) | High capacity for hydrogen bonding in the hinge region of kinases.[1] |
| pKa (Amine) | ~8.5 - 9.0 | Predominantly protonated at physiological pH, improving solubility.[1] |
Synthetic Pathways & Manufacturing[2]
Synthesizing 2-(Aminomethyl)pyrimidine-5-carbonitrile requires navigating the sensitivity of the C5-nitrile group. Standard reduction of a 2,5-dicyanopyrimidine would likely result in over-reduction. Therefore, the most robust protocols utilize orthogonal protection or radical functionalization .[1]
Pathway A: Radical Bromination & Azidation (Scalable)
This route preserves the C5-nitrile by utilizing the stability of the aromatic system during radical substitution.[1]
-
Precursor: 2-Methylpyrimidine-5-carbonitrile.[1]
-
Step 1 (Wohl-Ziegler Bromination): Reaction with
-Bromosuccinimide (NBS) and AIBN (radical initiator) in or Trifluorotoluene.[1] -
Step 2 (Nucleophilic Substitution): Displacement of bromide with Sodium Azide (
) in DMF.[1] -
Step 3 (Staudinger Reduction): Selective reduction of the azide to the amine using Triphenylphosphine (
) and water.[1] This leaves the C5-nitrile intact.
Pathway B: Palladium-Catalyzed Cross-Coupling (High Precision)
For medicinal chemistry applications requiring high purity, a Suzuki-Miyaura or Molander coupling is preferred.[1]
-
Precursor: 2-Chloropyrimidine-5-carbonitrile.[1]
-
Reagent: Potassium (Boc-aminomethyl)trifluoroborate.[1]
-
Catalyst:
or XPhos Pd G3. -
Conditions: Aqueous base (
), Dioxane/Water, .[1] -
Deprotection: Acidic cleavage (TFA/DCM) of the Boc group yields the target salt.[1]
Visualization: Synthetic Logic Flow
Caption: Figure 1. Dual synthetic strategies ensuring the preservation of the C5-nitrile moiety.
Analytical Validation & Quality Control
To ensure the integrity of this building block, specifically distinguishing it from its isomers (e.g., 4-aminomethyl analogs), a multi-modal analytical workflow is required.
Standard Operating Procedure (SOP) for QC
-
1H NMR (DMSO-d6, 400 MHz):
-
LC-MS (ESI+):
-
Target
. -
Check for absence of hydrolysis byproduct (Amide:
).[1]
-
-
IR Spectroscopy:
-
Nitrile Stretch: Sharp band at
.[1] -
Amine Stretch: Doublet at
.
-
Caption: Figure 2. Quality Control decision tree for validating 2-(aminomethyl)pyrimidine-5-carbonitrile.
Medicinal Chemistry Applications
This molecule is not merely an intermediate; it is a pharmacophore enabler .[1]
Kinase Hinge Binding
In EGFR and CDK inhibitors, the pyrimidine ring often serves as the "hinge binder."[1] The C5-nitrile group can form specific interactions with the backbone residues (e.g., Methionine gatekeepers) or project into the solvent front to modulate solubility.[1] The C2-aminomethyl group acts as a spacer, allowing the attachment of larger hydrophobic tails that occupy the ribose binding pocket.
Polarity Modulation
Replacing a phenyl ring with a pyrimidine-5-carbonitrile core significantly lowers
Covalent Inhibitor Design
The primary amine at the C2 position is chemically distinct from the aromatic ring nitrogens.[1] It can be readily acylated with acryloyl chloride to generate acrylamide warheads , targeting cysteine residues (e.g., Cys797 in EGFR) for irreversible inhibition.[1]
References
-
El-Miligy, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Attia, M. I., et al. (2022).[1] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. Molecules (MDPI). Retrieved from [Link]
-
PubChem. (2025).[1][2][3] 2-Aminopyrimidine-5-carbonitrile (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
